An In-Depth Technical Guide to N-Octylformamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-Octylformamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-Octylformamide (C₉H₁₉NO), a secondary amide of significant interest in chemical synthesis and material science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, proven experimental insights, and practical applications, grounded in authoritative references.
Core Molecular and Physical Properties
N-Octylformamide is a formamide derivative characterized by an eight-carbon alkyl chain attached to the amide nitrogen. This structure imparts a unique combination of polarity from the formamide group and lipophilicity from the octyl chain, influencing its physical properties and solvent capabilities.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉NO | [1][2][3] |
| Molecular Weight | 157.26 g/mol | [1][2][4] |
| CAS Number | 6282-06-0 | [1][2][5] |
| IUPAC Name | N-octylformamide | [1][2] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 291 °C (lit.) | [4][5] |
| Canonical SMILES | CCCCCCCCNC=O | [1][7] |
| InChIKey | ZBWPKQRQZDZVSF-UHFFFAOYSA-N | [1][2][3] |
The relatively high boiling point for its molecular weight is a direct consequence of intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of adjacent molecules. This interaction requires significant thermal energy to overcome, elevating its boiling point compared to non-hydrogen bonding analogues of similar mass.
Molecular Structure and Spectroscopic Characterization
The definitive identification and purity assessment of N-Octylformamide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Structural Representation
The molecule consists of a planar formamide group (-NHCHO) bonded to a flexible n-octyl chain.
Caption: Molecular graph of N-Octylformamide.
Spectroscopic Signatures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is instrumental for confirming the presence of the octyl chain and the formamide group. Key expected signals include a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the methylene groups of the alkyl chain, a triplet for the methylene group adjacent to the nitrogen, and distinct signals for the amide proton and the formyl proton. ¹³C NMR spectroscopy provides complementary data, showing characteristic peaks for the carbonyl carbon and the carbons of the octyl chain.[1][8][9]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic absorptions of the amide functional group. A strong absorption band around 1650-1680 cm⁻¹ corresponds to the C=O stretching vibration. The N-H stretching vibration typically appears as a sharp peak in the 3250-3350 cm⁻¹ region.[10][11]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of N-Octylformamide will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is also diagnostic, often showing a prominent peak corresponding to the loss of the octyl chain or fragments thereof.[1][2][3]
Synthesis and Reactivity
N-Octylformamide is typically synthesized through the formylation of n-octylamine. This can be achieved via several established methods.
General Synthesis Workflow
The most common laboratory and industrial synthesis involves the reaction of a primary amine (n-octylamine) with a formylating agent.
Caption: General workflow for the synthesis of N-Octylformamide.
Example Synthesis Protocol: Formylation with Formic Acid
This protocol describes a common and straightforward method for synthesizing N-formamide compounds.[12]
Materials:
-
n-Octylamine
-
Formic acid (≥95%)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine n-octylamine (1.0 eq) and toluene.
-
Addition of Formic Acid: Slowly add formic acid (1.1 eq) to the stirred solution. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation to yield pure N-Octylformamide.
Causality: The use of a Dean-Stark trap is critical. The removal of water drives the equilibrium of the amidation reaction towards the product, ensuring a high yield as per Le Chatelier's principle. The basic wash with sodium bicarbonate neutralizes any remaining formic acid.
Applications in Research and Development
The bifunctional nature of N-Octylformamide—a polar head and a nonpolar tail—makes it a versatile molecule in several scientific domains.
-
Solvent and Reaction Medium: It can serve as a polar aprotic solvent for various chemical reactions. Its high boiling point makes it suitable for reactions requiring elevated temperatures.
-
Organic Synthesis Intermediate: The formamide group can be a precursor to other functional groups. For instance, it can be dehydrated to form an isocyanide or hydrolyzed back to the primary amine. This makes it a useful intermediate in multi-step organic syntheses.[12]
-
Role in Drug Development and Formulation: While not typically an active pharmaceutical ingredient (API) itself, N-Octylformamide serves as a model compound for understanding the behavior of amide-containing drugs. Its solvent properties can be relevant in screening for crystallization conditions or in developing formulations for poorly soluble APIs.[13][14] The study of such amphiphilic molecules aids in designing drug delivery systems like nanoformulations, where interactions at aqueous-lipid interfaces are critical.[15][16][17]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling N-Octylformamide.
-
Hazards: N-Octylformamide is generally considered to cause skin and serious eye irritation. It may also cause respiratory irritation. It is a combustible liquid.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[21] Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[18][21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][19]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[18][19][21]
References
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Title: N-Octylformamide | C9H19NO | CID 221394 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]
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Title: Formamide, N-octyl- Source: NIST Chemistry WebBook URL: [Link]
-
Title: N-octylformamide (C9H19NO) Source: PubChemLite URL: [Link]
-
Title: Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 Source: YouTube URL: [Link]
- Source: Google Patents (CN102942500A)
-
Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL: [Link]
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Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL: [Link]
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Title: Spectroscopy | Organic chemistry | Science Source: Khan Academy URL: [Link]
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Title: N-Methylformamide | C2H5NO | CID 31254 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Innovative Strategies in Generic Drug Development: The Role of Polymorph, Amorphous, Pseudopolymorph, and Cocrystal Solid Forms Source: ResearchGate URL: [Link]
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Title: Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives Source: MDPI URL: [Link]
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Title: Clinical Applications of Targeted Nanomaterials Source: PubMed Central (PMC) URL: [Link]
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Title: An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications Source: MDPI URL: [Link]
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Title: Research in the Field of Drug Design and Development Source: PubMed Central (PMC) URL: [Link]
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